molecular formula C12H7Cl2F3N2OS B2464426 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine CAS No. 439110-61-9

4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2464426
CAS RN: 439110-61-9
M. Wt: 355.16
InChI Key: DISPTZBKFXPHMI-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, also known as 4-DMS-6-TFMP, is a synthetic compound that has been used in a variety of scientific research applications including biochemistry and physiology. It is a pyrimidine derivative with a unique combination of substituents, which give it a range of properties that make it suitable for use in laboratory experiments.

Scientific Research Applications

Synthesis and Reaction Studies

  • Research conducted by Briel, Franz, and Dobner (2002) explored the synthesis of various pyrimidine derivatives, including compounds similar to 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. They investigated reactions with different alkylants, leading to the formation of thieno[2,3-d]pyrimidines and other amino substituted pyrimidines (Briel, Franz, & Dobner, 2002).

Chemical Modification and Structural Analysis

  • A study by Glidewell et al. (2003) focused on the benzylation and nitrosation of similar pyrimidine structures. Their work led to the discovery of various polymorphic forms of these compounds, elucidating their molecular arrangements and hydrogen bonding patterns (Glidewell, Low, Marchal, & Quesada, 2003).

Antiviral Activity Research

  • Holy et al. (2002) explored the antiviral properties of pyrimidines, including compounds with structural similarities to 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. They found that certain pyrimidine derivatives inhibit replication of herpes and retroviruses, demonstrating their potential therapeutic applications (Holy et al., 2002).

Enzymatic Inhibition Studies

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2OS/c1-21-11-18-9(12(15,16)17)5-10(19-11)20-8-3-2-6(13)4-7(8)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISPTZBKFXPHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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